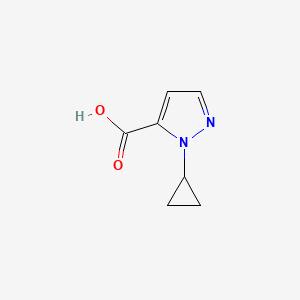

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAWMPGXOJKBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393532-43-8 | |

| Record name | 1-cyclopropyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1] The strategic incorporation of a cyclopropyl group and a carboxylic acid moiety onto this privileged heterocycle gives rise to 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid, a building block of considerable interest in modern drug discovery and agrochemical research. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers to leverage its full potential.

Physicochemical and Structural Properties

This compound is a white crystalline powder with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 195-199 °C | [2] |

| pKa | ~15.36 (Predicted) | [2] |

| LogP | ~1.6 (for 1-cyclopropyl isomer) | [3] |

| Solubility | Soluble in common organic solvents. | [2] |

The structure, characterized by a planar pyrazole ring substituted with a cyclopropyl group at the N1 position and a carboxylic acid at the C5 position, is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a multi-step sequence involving the Knorr pyrazole synthesis.[4][5][6] This versatile and widely used method allows for the construction of the pyrazole ring from readily available starting materials.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[4][7] The mechanism proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5]

Caption: Generalized workflow for the synthesis of this compound via the Knorr synthesis.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar pyrazole derivatives.[8]

Step 1: Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-5-carboxylate

-

To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.05 eq) and stir for 30 minutes at room temperature.

-

Filter the resulting sodium chloride precipitate and add the filtrate to a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectral Characterization

¹H and ¹³C NMR Spectroscopy

The structural elucidation of this compound is readily achieved through ¹H and ¹³C NMR spectroscopy.[9][10] The expected chemical shifts and assignments are detailed below.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0-14.0 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.6-7.8 (d, 1H): Pyrazole ring proton at C3.

-

δ 6.8-7.0 (d, 1H): Pyrazole ring proton at C4.

-

δ 3.8-4.0 (m, 1H): Cyclopropyl methine proton (-CH-).

-

δ 1.0-1.2 (m, 4H): Cyclopropyl methylene protons (-CH₂-).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 160-165: Carboxylic acid carbonyl carbon (-COOH).

-

δ 140-145: Pyrazole ring carbon at C5.

-

δ 135-140: Pyrazole ring carbon at C3.

-

δ 110-115: Pyrazole ring carbon at C4.

-

δ 30-35: Cyclopropyl methine carbon (-CH-).

-

δ 5-10: Cyclopropyl methylene carbons (-CH₂-).

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the carboxylic acid functionality, which serves as a versatile handle for a variety of chemical transformations.

Amide Bond Formation

The carboxylic acid group can be readily converted to an amide via coupling with a primary or secondary amine.[11][12] This reaction is typically facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Caption: General scheme for the amide coupling of this compound.

Representative Protocol for Amide Coupling:

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add the amine (1.1 eq) and a coupling reagent such as HATU (1.2 eq).

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired amide.

A Key Building Block for COX-2 Inhibitors

A significant application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[13][14] The pyrazole core is a key pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid functionality allows for the introduction of various side chains that can enhance potency and selectivity for the COX-2 enzyme.[15]

For instance, the amide coupling of this compound with a substituted aniline can lead to the formation of potent and selective COX-2 inhibitors.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation.[2] Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis, well-defined chemical properties, and reactive carboxylic acid handle make it an attractive starting material for researchers in drug discovery and agrochemical development. A thorough understanding of its chemistry, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of novel compounds with therapeutic and agricultural potential.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

- DR. Raghu Prasad. (2023, March 15). Knorr Pyrazole Synthesis [Video]. YouTube.

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(10), 1235-1250.

- Chemin, C., et al. (2001). Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. Journal of medicinal chemistry, 44(3), 350–361.

- Gunter, H. (2004). 5 Combination of 1H and 13C NMR Spectroscopy.

- Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.

- The Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(45), 31637-31647.

-

ChemBK. (2024). 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. Retrieved from [Link]

- El-Gamal, M. I., et al. (2023).

-

ResearchGate. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Retrieved from [Link]

- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.

- The Royal Society of Chemistry. (2013). Direct amide formation from unactivated carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(28), 4597-4600.

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

- Al-Suhaimi, E. A., et al. (2023).

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

- Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(2), 645-657.

-

PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 1H-NMR. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. This compound; CAS No.: 1393532-43-8 [chemshuttle.com]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS No. 1393532-43-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its structural motif, featuring a pyrazole core linked to a cyclopropyl group and a carboxylic acid, provides a unique combination of rigidity, metabolic stability, and synthetic versatility. This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol, its applications in drug discovery with a focus on its role as a potential cyclooxygenase-2 (COX-2) inhibitor, and essential safety and handling information.

Physicochemical Properties

This compound is a white crystalline powder with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1393532-43-8 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the Knorr pyrazole synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This approach allows for the versatile construction of the pyrazole core.

Step 1: Knorr Pyrazole Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-5-carboxylate

The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine.[4][5][6] In this case, a cyclopropyl-substituted β-ketoester is reacted with a hydrazine derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate cyclopropyl β-ketoester (1.0 eq) in a suitable solvent such as ethanol.

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate, can be purified by column chromatography on silica gel or by recrystallization.

DOT script for Knorr Pyrazole Synthesis Workflow

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: Based on available safety data, this compound may cause skin and eye irritation. *[8] Personal Protective Equipment (PPE): It is recommended to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. *[2][9] Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. A[3]void contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container. R[3]ecommended storage is at 2-8°C.

[3]For detailed safety information, please refer to the Safety Data Sheet (SDS) for CAS number 1393532-43-8.

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of selective COX-2 inhibitors. Its synthesis via the Knorr pyrazole synthesis and subsequent hydrolysis is a well-established and versatile route. Further investigation into its biological activity and optimization of its structure could lead to the discovery of new and effective anti-inflammatory agents.

References

- Bansal, R., & Kaur, M. (2014). Design, synthesis and evaluation of novel 1,5-diarylpyrazole derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1427-1431.

- Chande, M. S., & Barve, P. V. (2010). Synthesis and anti-inflammatory activity of some new 1, 3, 5-trisubstituted pyrazole derivatives. European Journal of Medicinal Chemistry, 45(1), 136-141.

- Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.

- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Seibert, K. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.

-

MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

-

Capot Chemical. (n.d.). This compound. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.

- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

ResearchGate. (n.d.). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

Sources

- 1. 1393532-43-8 | this compound - Capot Chemical [capotchem.com]

- 2. 2935 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid [myskinrecipes.com]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Executive Summary: 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in modern medicinal and agrochemical research. Its unique combination of a planar, aromatic pyrazole core, a conformationally rigid cyclopropyl group, and a versatile carboxylic acid handle makes it a privileged scaffold for the development of novel therapeutic agents and bioactive molecules. This guide provides a comprehensive analysis of its molecular structure, from fundamental physicochemical properties to advanced spectroscopic and crystallographic characterization. We will explore the causal relationships between its structural features and its utility in drug design, present validated experimental protocols for its synthesis and analysis, and offer insights grounded in established chemical principles.

The Strategic Importance of the Cyclopropyl-Pyrazole Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1] Pyrazoles are five-membered aromatic heterocycles whose unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[1]

The introduction of a cyclopropyl group to this scaffold is a deliberate design choice that confers several advantageous properties. The cyclopropyl fragment is increasingly utilized in drug development to overcome common roadblocks.[2] Its key contributions include:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

-

Enhanced Potency: The rigid, three-dimensional nature of the ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target receptor and thereby increasing potency.[2]

-

Improved Physicochemical Properties: It can fine-tune properties like lipophilicity (logP) and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME).[2]

-

Novelty and Patentability: It provides a unique chemical space for developing new intellectual property.

When combined, the this compound structure presents a synthon that is pre-validated for biological relevance and optimized for drug-like properties.

Core Molecular Structure and Physicochemical Properties

The molecule consists of a pyrazole ring where the nitrogen at position 1 is substituted with a cyclopropyl group, and the carbon at position 5 is substituted with a carboxylic acid.

Key Structural Features:

-

Pyrazole Ring: An aromatic, electron-rich heterocycle that provides a planar, rigid core. Electrophilic substitution occurs preferentially at the C4 position.[1]

-

Cyclopropyl Group (at N1): This strained three-membered ring introduces significant sp2 character into its C-C bonds.[2] Its placement on the nitrogen atom directly influences the electronic distribution and steric profile of the pyrazole core.

-

Carboxylic Acid Group (at C5): This acidic functional group (pKa ≈ 3.8) is a critical anchor for biological activity.[3] It can participate in strong hydrogen bonding and ionic interactions with amino acid residues in enzyme active sites or receptors. It also serves as a synthetic handle for creating amide or ester derivatives, facilitating the exploration of structure-activity relationships (SAR).[4][5]

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1393532-43-8 | ChemShuttle[3] |

| Molecular Formula | C₇H₈N₂O₂ | PubChemLite[6] |

| Molecular Weight | 152.15 g/mol | PubChem[7] |

| Appearance | White crystalline powder | ChemShuttle[3] |

| Melting Point | 178-182 °C | ChemShuttle[3] |

| pKa (Carboxylic Acid) | ~3.8 | ChemShuttle[3] |

| XlogP (Predicted) | 0.5 - 0.7 | PubChemLite, PubChem[6][7] |

| SMILES | C1CC1N2C(=CC=N2)C(=O)O | PubChemLite[6] |

| InChIKey | CUAWMPGXOJKBBM-UHFFFAOYSA-N | PubChemLite[6] |

Synthesis and Derivatization Pathway

The most common and flexible route to 1H-pyrazole-5-carboxamide derivatives, including our target acid, involves first constructing the substituted pyrazole ring bearing an ester, followed by hydrolysis.[8] This "late-stage" hydrolysis allows for the synthesis of a common intermediate that can then be converted to the acid.

Synthetic Workflow Overview

Caption: General synthetic workflow for this compound.

Experimental Protocol: Ester Hydrolysis to Carboxylic Acid

This protocol describes the conversion of a pyrazole-5-carboxylate ester to the target carboxylic acid, a critical step that must be monitored carefully to ensure complete reaction without side-product formation.[8]

Objective: To synthesize this compound from its corresponding ethyl or methyl ester.

Materials:

-

1-Cyclopropyl-1H-pyrazole-5-carboxylate ester (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate and Brine for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask. The co-solvent system is crucial for ensuring the solubility of both the organic ester and the inorganic base.

-

Saponification: Add the base (e.g., LiOH, 2.0 eq) to the solution. Stir the mixture vigorously at room temperature (20-25 °C).

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed. This typically takes 4-12 hours. The self-validating nature of this step ensures that acidification is not performed prematurely.

-

Work-up:

-

Once complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1 M HCl. The formation of a white precipitate (the target carboxylic acid) should be observed.

-

-

Isolation:

-

Stir the cold suspension for an additional 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.

-

If the product does not precipitate cleanly, extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Drying: Dry the purified solid under high vacuum to yield the final product.

Spectroscopic and Structural Elucidation

Confirming the precise molecular structure requires a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent framework of the molecule.

| ¹H NMR (Predicted) | Approx. Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s | Broad singlet, exchangeable with D₂O. |

| Pyrazole H4 | 7.5 - 7.8 | d | Doublet, coupled to H3. |

| Pyrazole H3 | 6.4 - 6.7 | d | Doublet, coupled to H4. Upfield relative to H4. |

| Cyclopropyl CH (N-CH) | 3.5 - 3.8 | m | Multiplet, deshielded by attachment to nitrogen. |

| Cyclopropyl CH₂ | 0.8 - 1.2 | m | Complex multiplet for the four diastereotopic protons. |

| ¹³C NMR (Predicted) | Approx. Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | 165 - 175 | |

| Pyrazole C5 | 140 - 145 | Carbon bearing the COOH group. |

| Pyrazole C3 | 135 - 140 | |

| Pyrazole C4 | 105 - 110 | Shielded carbon of the pyrazole ring. |

| Cyclopropyl CH | 30 - 35 | |

| Cyclopropyl CH₂ | 5 - 10 | Shielded aliphatic carbons. |

Mass Spectrometry (MS)

MS confirms the molecular weight and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

| Adduct / Ion | Predicted m/z | Source |

| [M]⁺ | 152.0580 | PubChemLite[6] |

| [M+H]⁺ | 153.0659 | PubChemLite[6] |

| [M+Na]⁺ | 175.0478 | PubChemLite[6] |

| [M-H]⁻ | 151.0513 | PubChemLite[6] |

A primary fragmentation pathway involves the loss of the carboxylic acid group (•COOH, 45 Da) or water (H₂O, 18 Da) from the protonated molecular ion.

X-ray Crystallography

While a crystal structure for the exact title compound is not publicly available, data from closely related analogs like 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid reveals key solid-state packing features.[9] In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. It is highly probable that this compound also crystallizes as a centrosymmetric dimer, where the carboxylic acid proton of one molecule hydrogen bonds to the pyrazole N2 atom of a second molecule, and vice-versa. This strong, directional interaction is fundamental to the crystal packing and influences the material's physical properties, such as melting point and solubility.

Caption: Intermolecular hydrogen bonding dimer formation in the solid state.

Applications in Research and Development

The structural features of this compound make it a valuable precursor in several areas:

-

Anti-inflammatory Agents: It is used as a scaffold for developing selective COX-2 inhibitors for the treatment of inflammation with potentially reduced gastrointestinal side effects.[3]

-

Antifungal Agents: The carboxylic acid can chelate with metalloenzymes that are essential for fungal cell wall synthesis, making it a building block for novel antifungal drugs.[3]

-

Agrochemicals: The cyclopropyl group can enhance soil binding and metabolic stability, leading to the development of herbicides with extended residual control.[3]

-

Cannabinoid Receptor Modulators: The pyrazole core can be functionalized to enhance binding affinity to cannabinoid receptors, making it useful in the design of new analgesics.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly optimized molecular scaffold. Its structure is a product of rational design, combining the biologically validated pyrazole core with the drug-enhancing properties of a cyclopropyl group and the functional versatility of a carboxylic acid. A thorough understanding of its three-dimensional structure, electronic properties, and intermolecular interactions, as elucidated by NMR, MS, and crystallography, is essential for researchers aiming to leverage this potent building block in the design of next-generation pharmaceuticals and agrochemicals.

References

- This compound; CAS No. ChemShuttle.

- 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. MySkinRecipes.

- 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. ChemBK.

- 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1. Benchchem.

- 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid | 1497772-92-5. Biosynth.

- This compound. PubChemLite.

- 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776464. PubChem.

- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Springer.

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem.

- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound; CAS No.: 1393532-43-8 [chemshuttle.com]

- 4. 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid [myskinrecipes.com]

- 5. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]

- 6. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. Its unique structural motif, featuring a cyclopropyl group at the N1 position and a carboxylic acid at the C5 position, imparts desirable physicochemical and pharmacological properties to target molecules. This guide provides a comprehensive overview of the primary and alternative synthetic pathways for this compound, offering detailed experimental protocols, mechanistic insights, and comparative data to inform research and development efforts.

Introduction: The Significance of the this compound Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities. The introduction of a cyclopropyl group at the N1 position can enhance metabolic stability, improve binding affinity to target proteins, and modulate the overall lipophilicity of a molecule. The carboxylic acid functionality at the C5 position serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of a wide range of chemical space in lead optimization programs. Consequently, this compound is a key intermediate in the synthesis of various bioactive compounds, including anti-inflammatory agents and cannabinoid receptor modulators.[1]

Primary Synthesis Pathway: Knorr Cyclocondensation and Subsequent Hydrolysis

The most established and widely employed route for the synthesis of this compound involves a two-step sequence: the Knorr pyrazole synthesis to form an ester intermediate, followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

This step relies on the cyclocondensation reaction between cyclopropylhydrazine and a suitable 1,3-dicarbonyl compound. A common and effective precursor is ethyl 2-formyl-3-oxopropanoate or its enol ether equivalent, ethyl ethoxymethylenemalonate.

2.1.1. Mechanistic Insights and Regioselectivity

The Knorr pyrazole synthesis proceeds through a series of condensation and cyclization steps.[2] With an unsymmetrical dicarbonyl precursor like ethyl ethoxymethylenemalonate, two regioisomeric pyrazole products are possible. However, the reaction with a substituted hydrazine, such as cyclopropylhydrazine, generally exhibits a high degree of regioselectivity.

The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic carbonyl group of the 1,3-dicarbonyl compound. In the case of ethyl ethoxymethylenemalonate, the formyl group is more reactive than the ester group. The subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The regioselectivity is governed by the initial nucleophilic attack, which predominantly occurs at the formyl group, leading to the desired 1,5-disubstituted pyrazole. The use of free hydrazine has been shown to exclusively yield the 1,5-regioisomer in related syntheses.[3]

2.1.2. Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

-

Materials:

-

Cyclopropylhydrazine hydrochloride

-

Ethyl ethoxymethylenemalonate

-

Triethylamine

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of cyclopropylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) at room temperature.

-

Stir the mixture for 30 minutes to generate the free cyclopropylhydrazine base.

-

Add ethyl ethoxymethylenemalonate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate as a solid.

-

2.1.3. Quantitative Data

| Parameter | Value |

| Typical Yield | 75-85% |

| Melting Point | 90-92 °C |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

Step 2: Hydrolysis of Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis followed by acidification.

2.2.1. Experimental Protocol: Hydrolysis to this compound

-

Materials:

-

Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

-

Sodium hydroxide or Lithium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[4]

-

Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1 M HCl.[4]

-

A precipitate of this compound will form.

-

Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.[4]

-

Dry the product under high vacuum to yield the pure carboxylic acid.

-

2.2.2. Quantitative Data

| Parameter | Value |

| Typical Yield | 90-98% |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

Synthesis Pathway Visualization

Caption: Primary synthesis pathway for this compound.

Alternative Synthesis Pathway: Multi-component 'One-Pot' Synthesis

For increased operational efficiency, a 'one-pot' synthesis approach can be employed, combining the formation of the 1,3-dicarbonyl precursor and the subsequent cyclocondensation into a single synthetic operation.

Rationale and Advantages

This strategy avoids the isolation of intermediates, thereby reducing reaction time, solvent usage, and purification steps. A 'one-pot' synthesis of pyrazoles from arenes and carboxylic acids via the in-situ formation of ketones and β-diketones followed by heterocyclization with hydrazine has been reported.[5] This approach offers a rapid and efficient alternative to the classical multi-step synthesis.

Conceptual Experimental Workflow

-

In-situ formation of the 1,3-dicarbonyl precursor: This can be achieved through various methods, such as the Claisen condensation of an appropriate cyclopropyl ketone with a dialkyl oxalate.

-

Cyclocondensation with cyclopropylhydrazine: Without isolation of the dicarbonyl intermediate, cyclopropylhydrazine is added to the reaction mixture.

-

Hydrolysis: The resulting pyrazole ester is then hydrolyzed in the same pot or after a simplified workup to yield the final carboxylic acid.

While this approach is conceptually more efficient, the optimization of reaction conditions to ensure compatibility of all reaction steps and to maintain high yields and regioselectivity is crucial.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the primary synthesis pathway.

Conclusion

The synthesis of this compound is most reliably achieved through the well-established Knorr cyclocondensation of cyclopropylhydrazine with a suitable 1,3-dicarbonyl precursor, followed by ester hydrolysis. This pathway offers high yields and excellent regioselectivity. Alternative 'one-pot' methodologies present opportunities for process optimization, though they may require more extensive development to ensure robustness. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important heterocyclic building block for drug discovery and agrochemical development.

References

-

ChemBK. (2024). 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Retrieved from [Link]

- Zanatta, N., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.

-

MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

- Gaggini, F., et al. (2023).

-

RSC Publishing. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Retrieved from [Link]

- Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.

-

PrepChem. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyrazole carboxylic acid derivatives.

- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

- Sener, A., et al. (2018).

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

-

MySkinRecipes. (n.d.). Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

Sources

- 1. 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Ascendant Role of 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1-cyclopropyl-1H-pyrazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its unique combination of a rigid cyclopropyl group and a versatile carboxylic acid handle has enabled the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, derivatization, biological activities, and structure-activity relationships (SAR) of this important class of compounds. Detailed synthetic protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in the rational design and development of novel therapeutics based on this core.

Introduction: The Strategic Value of the this compound Core

The pyrazole nucleus is a cornerstone in the architecture of numerous pharmaceuticals, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological macromolecules.[1] The introduction of a cyclopropyl group at the N1 position imparts a unique conformational rigidity and lipophilicity, which can enhance binding affinity and selectivity for target proteins.[2][3] Furthermore, the carboxylic acid moiety at the C5 position serves as a critical functional group for forming key interactions with target residues and as a versatile anchor for the synthesis of a diverse library of ester and amide derivatives. This strategic combination of features has positioned this compound derivatives as promising candidates for addressing a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[4][5]

Synthetic Methodologies: Building the Core and Its Analogs

The construction of the this compound core and its subsequent derivatization are pivotal to exploring its therapeutic potential. The most prevalent synthetic strategy involves a two-stage approach: initial formation of the pyrazole ring with a carboxylate ester, followed by hydrolysis and subsequent amidation or esterification.[6][7]

Stage 1: Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-5-carboxylate

A common and efficient method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1][8]

Experimental Protocol: Knorr Pyrazole Synthesis

-

Preparation of the β-ketoester: The synthesis typically begins with the Claisen condensation between diethyl oxalate and a ketone bearing the cyclopropyl group to form the corresponding β-ketoester.

-

Cyclocondensation with Hydrazine:

-

Dissolve the β-ketoester (1.0 eq) in ethanol.

-

Add cyclopropylhydrazine hydrochloride (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate.

-

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of the pyrazole core.

Stage 2: Hydrolysis to this compound

The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol: Ester Hydrolysis

-

Dissolve ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under high vacuum to yield this compound.[7]

Stage 3: Derivatization to Amides and Esters

The carboxylic acid is a versatile handle for the synthesis of a wide array of derivatives. Amide formation is a common strategy to explore SAR.

Experimental Protocol: Amide Coupling

-

Acid Chloride Formation:

-

Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the suspension to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.5 eq).

-

Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution is formed.

-

Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.[6]

-

-

Amide Formation:

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.[6]

-

Analytical Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

Table 1: Spectroscopic Data for a Representative this compound Derivative

| Technique | Observed Signals |

| ¹H NMR | δ (ppm): 1.0-1.2 (m, 4H, cyclopropyl CH₂), 3.8-4.0 (m, 1H, cyclopropyl CH), 6.8 (d, 1H, pyrazole H4), 7.5 (d, 1H, pyrazole H3), 12.5 (s, 1H, COOH). (Note: Exact shifts are dependent on solvent and specific substitution) |

| ¹³C NMR | δ (ppm): 8-10 (cyclopropyl CH₂), 35-38 (cyclopropyl CH), 110-112 (pyrazole C4), 140-142 (pyrazole C3), 145-148 (pyrazole C5), 160-165 (COOH). (Note: Exact shifts are dependent on solvent and specific substitution) |

| IR (cm⁻¹) | ~3000-3200 (O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch). |

| Mass Spec (ESI) | Calculated m/z for C₇H₈N₂O₂ [M+H]⁺: 153.06. |

(Note: The data presented are representative and may vary for specific analogs.)

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad range of biological activities, making them attractive candidates for drug development.

Cannabinoid Receptor Antagonism

A significant area of investigation for cyclopropyl-pyrazole derivatives is their activity as cannabinoid type 1 (CB1) receptor antagonists.[2] These compounds have shown potential in the treatment of obesity and related metabolic disorders.[2] The cyclopropyl group has been found to be a key substituent for achieving high binding affinity.[2]

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs.[1] Derivatives of 1-cyclopropyl-1H-pyrazole have been investigated for their antiproliferative effects against various cancer cell lines.[9] Some of these compounds are designed as DNA alkylating agents, drawing inspiration from the potent antitumor antibiotic (+)-CC-1065.[9]

Antifungal and Antimicrobial Activity

Pyrazole carboxamides are a well-established class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[10][11] The mechanism of action involves the disruption of the fungal cell's energy production, leading to cell death.[6][12] The structural features of the 1-cyclopropyl-1H-pyrazole-5-carboxamide core are amenable to optimization for potent and selective antifungal activity.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound core has provided valuable insights into the structural requirements for potent biological activity.

Table 2: General Structure-Activity Relationships for 1-Cyclopropyl-1H-pyrazole-5-carboxamide Derivatives

| Position | Modification | Impact on Activity |

| N1-cyclopropyl | Replacement with larger or more flexible alkyl groups | Often leads to a decrease in binding affinity, highlighting the importance of the rigid cyclopropyl moiety.[3] |

| C3-substituent | Introduction of small alkyl or aryl groups | Can modulate potency and selectivity. The optimal substituent is target-dependent. |

| C4-substituent | Introduction of small alkyl or halogen groups | Can influence electronic properties and metabolic stability. |

| C5-carboxamide | Variation of the amine substituent | A crucial point for diversification to optimize potency, selectivity, and pharmacokinetic properties.[2] |

Visualization of SAR

Caption: Key positions for SAR studies on the pyrazole core.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Exploring new therapeutic targets: The versatility of this core suggests its potential applicability to a wider range of diseases.

-

Fine-tuning pharmacokinetic properties: Further derivatization to optimize absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for clinical success.

-

Development of more efficient and sustainable synthetic routes: Green chemistry approaches to the synthesis of these compounds will be of increasing importance.

References

-

Baraldi, P. G., et al. (2001). Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. Journal of Medicinal Chemistry, 44(15), 2443-2454. [Link]

-

Chen, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11742-11752. [Link]

-

Choi, J. Y., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337. [Link]

-

Li, H., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Li, H., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

-

MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. [Link]

-

PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

-

Sharkov, A. A., et al. (2007). Synthesis, Biological Evaluation, and Structural Studies on N1 and C5 Substituted Cycloalkyl Analogues of the Pyrazole Class of CB1 and CB2 Ligands. Journal of Medicinal Chemistry, 50(8), 1837-1847. [Link]

-

ChemBK. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-cyclopropyl-. [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Springer. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

-

MDPI. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

-

Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

- Google Patents. (n.d.).

-

Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Cyclopropyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core, a cyclopropyl substituent, and a carboxylic acid functional group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The unique combination of these groups can influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this molecule, which are critical prerequisites for its application in research and development.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic signatures. Understanding these relationships is key to interpreting the spectral data.

Figure 1. Chemical structure of this compound with atom numbering.

The key structural components to be identified by spectroscopy are:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

-

Cyclopropyl Group: A three-membered aliphatic ring attached to one of the pyrazole nitrogens.

-

Carboxylic Acid Group: A -COOH functional group attached to the pyrazole ring.

The following sections will detail the expected spectroscopic data based on these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole ring, the cyclopropyl group, and the carboxylic acid. Based on data for analogous compounds, the following chemical shifts (δ) can be predicted:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | The acidic proton is typically deshielded and may exchange with trace amounts of water in the solvent, leading to a broad signal. |

| Pyrazole H-3 | 7.5 - 8.0 | Doublet | Coupled to H-4. |

| Pyrazole H-4 | 6.5 - 7.0 | Doublet | Coupled to H-3. |

| Cyclopropyl Methine (-CH-) | 3.5 - 4.0 | Multiplet | The proton on the carbon attached to the nitrogen. |

| Cyclopropyl Methylene (-CH₂-) | 0.5 - 1.2 | Multiplets | The four protons of the two methylene groups in the cyclopropyl ring are diastereotopic and will likely appear as complex multiplets. |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon(s) | Expected Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-C OOH) | 160 - 170 | The carbonyl carbon is significantly deshielded. |

| Pyrazole C-5 | 140 - 150 | The carbon bearing the carboxylic acid group. |

| Pyrazole C-3 | 135 - 145 | |

| Pyrazole C-4 | 105 - 115 | |

| Cyclopropyl Methine (-C H-) | 30 - 40 | The carbon directly attached to the nitrogen atom. |

| Cyclopropyl Methylene (-C H₂-) | 5 - 15 | The two methylene carbons of the cyclopropyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The broadness is due to hydrogen bonding between the carboxylic acid groups. This is a highly characteristic band. |

| C-H Stretch (Aromatic/Pyrazole) | 3000 - 3100 | Medium | |

| C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The position of this band is sensitive to hydrogen bonding. |

| C=N Stretch (Pyrazole Ring) | 1500 - 1600 | Medium | |

| C=C Stretch (Pyrazole Ring) | 1400 - 1500 | Medium |

For a similar compound, 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, the C=O stretch of the carboxylic acid is observed around 1700 cm⁻¹, and the N-H stretch of the pyrazole ring is around 3200 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₈N₂O₂), the expected molecular weight is approximately 152.15 g/mol .

Predicted Mass Spectrometry Data:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 153.0659 |

| [M+Na]⁺ | 175.0478 |

| [M-H]⁻ | 151.0513 |

Data predicted by PubChemLite.[2]

Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 152 would be expected. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). Fragmentation of the pyrazole and cyclopropyl rings would also contribute to the overall spectrum.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires careful experimental planning and execution. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solvate the compound well and the acidic proton is often observable.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

The solution is then directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Modes: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

Visualization of Spectroscopic Workflow

Figure 2. A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in scientific research and drug development. This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS data for this molecule, based on its chemical structure and data from related compounds. By understanding the principles behind these spectroscopic techniques and the expected data, researchers can confidently identify and assess the purity of their synthesized material. The provided experimental protocols offer a starting point for obtaining high-quality data, which is the foundation of robust and reproducible scientific inquiry.

References

Sources

Cyclopropyl Pyrazole Compounds: A Technical Guide to Their Therapeutic Potential and Application in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" remain a cornerstone of successful drug discovery campaigns. These molecular frameworks demonstrate the ability to interact with multiple biological targets, offering a rich starting point for developing novel therapeutics. The pyrazole nucleus is a quintessential example of such a scaffold, found in numerous FDA-approved drugs.[1][2] When combined with a cyclopropyl moiety—a small, conformationally constrained carbocycle known for enhancing metabolic stability and potency—the resulting cyclopropyl pyrazole scaffold emerges as a particularly powerful tool.[3] This guide provides an in-depth technical analysis of cyclopropyl pyrazole compounds, delving into the physicochemical rationale for their efficacy, their diverse mechanisms of action, and their proven and potential therapeutic applications. We will explore their role as kinase inhibitors, receptor modulators, and enzyme inhibitors, supported by detailed experimental protocols and workflow diagrams to empower researchers in their own discovery efforts.

The Cyclopropyl Pyrazole Scaffold: A Synergistic Union for Drug Design

The efficacy of the cyclopropyl pyrazole scaffold is not coincidental; it arises from the synergistic combination of the distinct and advantageous properties of each component.

The Pyrazole Core: A Versatile Hinge-Binder and Pharmacophore

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This arrangement confers a unique set of properties crucial for drug-receptor interactions:

-

Aromatic Stability: The ring is electronically stable and less prone to metabolic degradation than many other heterocyclic systems.[2]

-

Hydrogen Bonding: It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), allowing it to form critical interactions with protein targets, particularly in the hinge regions of kinases.[5][6]

-

Tunable Properties: The ring can be substituted at multiple positions, allowing for fine-tuning of steric, electronic, and solubility properties to optimize potency and selectivity.

The Cyclopropyl Group: More Than a Simple Alkyl Substituent

The cyclopropyl group is the smallest possible carbocycle, but its impact on molecular properties is profound. Its high degree of ring strain results in unique C-C bonds with enhanced π-character and C-H bonds that are shorter and stronger than those in typical alkanes.[3] In drug design, this translates to several key advantages:

-

Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance. This can significantly improve a compound's half-life and reduce potential drug-drug interactions.[3][7]

-

Conformational Rigidity: The ring locks adjacent substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a target and often leading to increased potency.[3]

-

Potency and Permeability: By acting as a "lipophilic hydrogen bond donor" or a rigid spacer, it can optimize interactions within a binding pocket and improve properties like brain permeability.[3]

The fusion of these two moieties creates a scaffold that is both biologically active and pharmacokinetically robust, making it an attractive starting point for a wide range of therapeutic targets.

Caption: Key features of the cyclopropyl pyrazole scaffold.

Major Mechanisms of Action & Therapeutic Targets

The structural advantages of cyclopropyl pyrazole compounds have been successfully leveraged to target a diverse array of protein families implicated in numerous diseases.

Kinase Inhibition: A Dominant Paradigm

The pyrazole scaffold is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding site of protein kinases.[5][8] The cyclopropyl group then often serves to enhance potency and selectivity by probing adjacent hydrophobic pockets or by orienting other functional groups for optimal interactions.

-

Anaplastic Lymphoma Kinase (ALK) in Cancer: ALK is a receptor tyrosine kinase whose aberrant activation drives certain types of non-small cell lung cancer (NSCLC). Structure-based design efforts have produced novel cyclopropane-containing ALK inhibitors that demonstrate high potency and selectivity.[9] The cyclopropyl group can provide an attachment point for further modification or simplify larger moieties to improve drug-like properties.[9]

-

Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease: Mutations in LRRK2, such as G2019S, are a significant genetic risk factor for Parkinson's disease. The development of potent and selective inhibitors is a key therapeutic strategy. Substituted 1H-pyrazoles have been identified as potent G2019S-LRRK2 kinase inhibitors, where the pyrazole forms essential hinge-binding interactions and cyclopropyl substitution on an adjacent ring was found to be comparably potent to other optimized analogues.[10]

Caption: General binding mode of a cyclopropyl pyrazole kinase inhibitor.

| Compound Class/Example | Target Kinase(s) | Disease Indication | Reported Activity (IC₅₀/EC₅₀) |

| 1H-Pyrazole Biaryl Sulfonamides[10] | LRRK2 (G2019S) | Parkinson's Disease | 1.1 nM (Compound 37) |

| 3-Amino-1H-pyrazole derivatives[8] | CDK16 | Cancer | 33.0–124.0 nM (cyclopropyl-bearing series) |

| cis-1,2,2-trisubstituted cyclopropane[9] | ALK | Non-Small Cell Lung Cancer | 1.8 nM (enzymatic), 37 nM (cellular) for Crizotinib baseline |

| Pyrazolyl benzimidazole derivatives[11] | Aurora A/B | Cancer | 35 nM (Aurora A), 75 nM (Aurora B) |

G-Protein Coupled Receptor (GPCR) Modulation

-

Cannabinoid Type 1 (CB1) Receptor Antagonism: The CB1 receptor plays a role in regulating appetite and energy balance. Its antagonism is a therapeutic target for obesity and metabolic syndrome.[12] Diaryl-pyrazole-3-carboxamides containing cyclopropyl groups have been developed as potent and metabolically stable CB1 antagonists. One such compound, 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, showed outstanding efficacy in reducing serum lipid parameters in preclinical models.[12]

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in cellular signaling.[13] Inhibiting PDEs increases the levels of these messengers, producing therapeutic effects in various tissues.

-

PDE5 Inhibition: PDE5 is highly expressed in the corpus cavernosum. Its inhibition by drugs like sildenafil, which features a fused pyrazole (pyrazolo[4,3-d]pyrimidine) core, leads to smooth muscle relaxation and is a primary treatment for erectile dysfunction.[1][14] The pyrazole ring is crucial for interacting with the enzyme's active site.[1]

-

PDE4 Inhibition: PDE4 is prevalent in immune and brain cells. Its inhibition elevates cAMP, which has anti-inflammatory effects and can enhance cognitive processes.[13][15] The development of selective PDE4 inhibitors is an active area of research for treating conditions like COPD, psoriasis, and neurodegenerative disorders.[15]

Caption: Role of PDE5 inhibitors in the cGMP signaling pathway.

Other Emerging Mechanisms

-